molecular formula C11H15NO2 B1604288 3-Amino-2-(2-methylbenzyl)propanoic acid CAS No. 910443-76-4

3-Amino-2-(2-methylbenzyl)propanoic acid

Cat. No.: B1604288
CAS No.: 910443-76-4
M. Wt: 193.24 g/mol
InChI Key: KZZXSXBPTLTOFP-UHFFFAOYSA-N
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Description

3-Amino-2-(2-methylbenzyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an amino group, a benzyl group substituted with a methyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2-methylbenzyl)propanoic acid typically involves the reaction of 2-methylbenzylamine with a suitable precursor, such as a halogenated propanoic acid derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be performed in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a nitrile precursor, followed by hydrolysis to yield the final product. This approach allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(2-methylbenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-Amino-2-(2-methylbenzyl)propanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-methylbenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function. The benzyl group may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    3-Amino-2-methylpropanoic acid: Lacks the benzyl group, resulting in different chemical and biological properties.

    2-Amino-3-(2-methylphenyl)propanoic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: 3-Amino-2-(2-methylbenzyl)propanoic acid is unique due to the presence of both the amino and benzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(aminomethyl)-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZXSXBPTLTOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640581
Record name 2-(Aminomethyl)-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-76-4
Record name 2-(Aminomethyl)-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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